iRucaparib-AP6

PROTAC Targeted Protein Degradation PARP1

iRucaparib-AP6 is the essential non-substitutable tool for uncoupling PARP1 catalytic inhibition from PARP1 trapping. Unlike rucaparib or olaparib, this PROTAC degrader completely ablates PARP1 protein (Dmax=92%, DC50=82 nM) without generating trapped DNA-PARP1 complexes—eliminating confounding cGAS-STING innate immune activation. Ideal for studies requiring clean PARP1 loss-of-function where genetic knockout is impractical. Validated in primary cardiomyocytes and A549 cells. Available in standard mg quantities.

Molecular Formula C46H55FN6O11
Molecular Weight 887.0 g/mol
Cat. No. B608129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameiRucaparib-AP6
SynonymsiRucaparib-AP6
Molecular FormulaC46H55FN6O11
Molecular Weight887.0 g/mol
Structural Identifiers
SMILESCN(CCOCCOCCOCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O)CC4=CC=C(C=C4)C5=C6CCNC(=O)C7=C6C(=CC(=C7)F)N5
InChIInChI=1S/C46H55FN6O11/c1-52(29-30-5-7-31(8-6-30)42-33-11-12-49-43(55)35-27-32(47)28-37(50-42)40(33)35)14-16-60-18-20-62-22-24-64-26-25-63-23-21-61-19-17-59-15-13-48-36-4-2-3-34-41(36)46(58)53(45(34)57)38-9-10-39(54)51-44(38)56/h2-8,27-28,38,48,50H,9-26,29H2,1H3,(H,49,55)(H,51,54,56)
InChIKeyYHMDCINUVWULST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

iRucaparib-AP6: A Quantitative PARP1 PROTAC Degrader vs. Traditional Inhibitors for Scientific Selection


iRucaparib-AP6 (CAS# 2410557-00-3) is a heterobifunctional PROTAC (Proteolysis-Targeting Chimera) compound designed specifically to induce ubiquitin-proteasome-dependent degradation of Poly(ADP-ribose) Polymerase 1 (PARP1) [1]. It comprises a PARP1-binding warhead (based on the clinical inhibitor rucaparib), a PEG-based linker, and a cereblon (CRBN) E3 ligase ligand (pomalidomide moiety) to recruit the degradation machinery . Unlike traditional PARP inhibitors that solely block the catalytic domain, iRucaparib-AP6 eliminates the PARP1 protein entirely, thereby ablating both its enzymatic activity and its non-catalytic scaffolding functions—a mode of action that pharmacologically mimics PARP1 genetic knockout [2]. The compound is commercially available as a research tool compound with reported purity ≥98% (HPLC) .

Why iRucaparib-AP6 Cannot Be Substituted with Generic Rucaparib or Conventional PARP Inhibitors


Generic substitution with rucaparib, olaparib, or other clinical PARP inhibitors fails to replicate the pharmacological outcome of iRucaparib-AP6 for two data-backed reasons. First, conventional PARP inhibitors engage in "PARP trapping"—stabilizing PARP1-DNA complexes that trigger cytotoxicity and innate immune activation via cGAS-STING signaling [1]. In contrast, iRucaparib-AP6 is a validated "non-trapping" degrader that eliminates the protein without generating these trapped intermediates, as demonstrated by chromatin fractionation assays showing absent trapped PARP1 signal with iRucaparib-AP6 treatment versus robust trapping with rucaparib [2]. Second, rucaparib and its analogs inhibit only the catalytic function of PARP1, leaving intact the protein's substantial scaffolding role in chromatin regulation and transcriptional complexes—functions that are completely ablated by iRucaparib-AP6-mediated degradation [3]. These mechanistic distinctions produce divergent experimental outcomes that cannot be bridged by adjusting inhibitor concentration, making iRucaparib-AP6 a non-substitutable tool for studies requiring PARP1 loss-of-function.

iRucaparib-AP6 Quantitative Evidence Guide: Head-to-Head Comparison Data vs. Rucaparib and In-Class Alternatives


PARP1 Protein Degradation Efficiency: DC50 and Maximal Degradation vs. Parent Inhibitor

iRucaparib-AP6 induces dose-dependent degradation of PARP1 protein with a half-maximal degradation concentration (DC50) of 82 nM and a maximum degradation efficiency (Dmax) of 92% after 24-hour treatment. In contrast, the parent compound rucaparib at identical or higher concentrations (up to 10 μM) produces no measurable reduction in PARP1 protein levels, as it functions solely as a catalytic inhibitor without degradation capacity .

PROTAC Targeted Protein Degradation PARP1

Cellular PARylation Inhibition: Direct Comparison of Catalytic Blockade Potency

iRucaparib-AP6 retains potent inhibition of PARP1 catalytic activity in intact cells, as measured by suppression of global poly-ADP-ribosylation (PARylation) signaling. In A549 cells treated with MMS to induce DNA damage, both iRucaparib-AP6 and rucaparib at 1 μM completely abolished PARylation signals [1]. This demonstrates that iRucaparib-AP6 preserves full on-target catalytic inhibition equivalent to the clinical inhibitor while adding the orthogonal degradation function.

PARylation Enzymatic Assay PARP1 Activity

PARP1 Trapping: Quantitative Elimination of Chromatin-Bound PARP1 vs. Rucaparib

PARP trapping—the stabilization of PARP1-DNA complexes—is a major contributor to PARP inhibitor cytotoxicity and immunogenicity. iRucaparib-AP6 treatment results in undetectable levels of trapped PARP1 in chromatin-bound fractions, whereas rucaparib treatment produces robust trapping signals [1]. This is a qualitative and functional difference, not merely a potency difference. The mechanism is degradation-dependent: iRucaparib-AP6 eliminates the PARP1 protein, thereby preventing any trapping event from occurring in the first place [2].

PARP Trapping Chromatin Fractionation DNA Damage Response

Functional Cytoprotection: Protection of Primary Cardiomyocytes from DNA Damage-Induced Cell Death

In primary rat neonatal cardiomyocytes exposed to DNA-damaging agents, iRucaparib-AP6 treatment protects against energy crisis and cell death by depleting PARP1. Concentrations as low as 50 nM induce strong PARP1 degradation and confer cytoprotection . This protective phenotype is observed in a non-oncological, primary cell context. The parent inhibitor rucaparib, which induces PARP trapping, may produce cytotoxicity and innate immune activation in similar settings due to trapped PARP1-DNA complexes [1].

Cardioprotection Non-oncological PARP1 Cell Viability

Target Selectivity Profile: PARP1-Specific Degradation Among PARP Family Members

iRucaparib-AP6 is characterized as a highly specific PARP1 degrader based on the PROTAC approach [1]. The parent warhead rucaparib exhibits inhibitory activity against multiple PARP family members (PARP1 IC50: 0.8-3.2 nM; PARP2 IC50: 0.08-0.41 nM; also inhibits PARP3) [2]. However, the degradation activity of iRucaparib-AP6 is reported to be PARP1-selective, attributed to the specific ternary complex geometry required for productive ubiquitination [1]. Direct quantitative selectivity data (e.g., DC50 values for PARP2 or PARP3 degradation) are not reported in the primary literature or vendor datasheets at this time, and this limitation should be considered when interpreting degradation specificity claims.

PARP Selectivity Proteomics Degradation Specificity

Comparative Degradation Efficiency: iRucaparib-AP6 vs. Alternative Linker Variant iRucaparib-AP5

The linker length and composition in PROTAC design critically influence degradation efficiency. A direct comparison between iRucaparib-AP6 and iRucaparib-AP5 (a compound with a different linker configuration but identical warhead and E3 ligand) was performed. Degradation curves for PARP1 show that iRucaparib-AP6 (iRucaparib) demonstrates superior degradation efficiency compared to iRucaparib-AP5 across the tested concentration range [1]. This comparison validates that the specific linker composition of iRucaparib-AP6 (PEG-based linker with pomalidomide E3 ligand) is optimized for maximal PARP1 degradation.

PROTAC Optimization Linker Structure-Activity Relationship DC50 Comparison

iRucaparib-AP6: Validated Application Scenarios Based on Quantitative Evidence


Decoupling PARP1 Catalytic Inhibition from PARP1 Trapping in Mechanistic Studies

For researchers investigating the relative contributions of PARP1 catalytic inhibition versus PARP1 trapping to downstream phenotypes (e.g., cytotoxicity, innate immune activation, cGAS-STING signaling), iRucaparib-AP6 serves as an essential tool. The compound provides complete catalytic blockade equivalent to rucaparib (PARylation abolished at 1 μM) while eliminating trapping events entirely, as demonstrated by chromatin fractionation assays showing undetectable trapped PARP1 [1]. This enables clean experimental dissection of the two mechanisms. Use 1-10 μM iRucaparib-AP6 for 24-72 hours, with rucaparib as a trapping-positive control.

PARP1 Loss-of-Function Studies Without Genetic Manipulation

When genetic knockout or siRNA knockdown of PARP1 is impractical (e.g., in primary cells, complex co-culture systems, or time-sensitive experiments), iRucaparib-AP6 provides a pharmacological alternative that recapitulates PARP1 depletion. Treatment at 1 μM for 48 hours reduces PARP1 protein to near-undetectable levels (Dmax = 92% at 82 nM DC50), whereas rucaparib at identical concentration produces no reduction in PARP1 abundance . This approach enables acute, titratable, and reversible (washout) PARP1 loss-of-function studies. A549 cells serve as a validated positive control system.

Non-Oncological PARP1 Hyperactivation Models: Cardioprotection and Muscle Cell Studies

In disease models where PARP1 hyperactivation contributes to pathology without a cancer context—such as myocardial ischemia-reperfusion injury, DNA damage-induced cardiomyocyte energy crisis, or muscle cell dysfunction—iRucaparib-AP6 offers a non-trapping alternative to conventional PARP inhibitors. Treatment at concentrations as low as 50 nM induces robust PARP1 degradation and protects primary rat neonatal cardiomyocytes from cell death . This contrasts with traditional PARP inhibitors, which may exacerbate pathology in non-oncological settings due to trapping-induced DNA damage and innate immune activation [2].

PROTAC Technology Validation: Positive Control for PARP1 Degrader Screening

iRucaparib-AP6 is commercially available as a validated positive control compound for PARP1-targeted protein degradation assays. The compound is included in commercial PROTAC Optimization Kits for PARP1-Cereblon Binding as a reference degrader for screening and profiling novel PARP1 PROTAC candidates . Its well-characterized DC50 (82 nM), Dmax (92%), and established time- and dose-response parameters provide a benchmark against which novel PARP1 degraders can be compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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